molecular formula C6H4Cl2O B3422336 2,3-Dichlorophenol CAS No. 25167-81-1

2,3-Dichlorophenol

Cat. No.: B3422336
CAS No.: 25167-81-1
M. Wt: 163.00 g/mol
InChI Key: UMPSXRYVXUPCOS-UHFFFAOYSA-N
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Description

2,3-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C₆H₄Cl₂O. It is one of the six isomers of dichlorophenol, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2nd and 3rd positions. This compound is known for its phenolic odor and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichlorophenol can be synthesized through several methods. One common method involves the sulfonation of 1,2,3-trichlorobenzene to form a sulfonic acid derivative, which is then hydrolyzed under high pressure to yield 3,4-dichloro-2-hydroxybenzenesulfonic acid. This intermediate is subsequently hydrolyzed with sulfuric acid to remove the sulfonic acid group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through the chlorination of phenol. This process involves the direct chlorination of phenol in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions. The reaction yields a mixture of chlorophenol isomers, which are then separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds, including herbicides and pharmaceuticals.

    Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.

    Medicine: Research into its potential antimicrobial properties and its role in the synthesis of medicinal compounds.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenol involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes, inhibit enzyme activity, and interfere with cellular signaling pathways. Its chlorinated structure allows it to interact with proteins and nucleic acids, leading to potential toxic effects .

Comparison with Similar Compounds

2,3-Dichlorophenol is one of six isomers of dichlorophenol, which include:

  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,4-Dichlorophenol
  • 3,5-Dichlorophenol

Compared to its isomers, this compound has unique reactivity due to the positioning of the chlorine atoms, which influences its chemical behavior and applications. For example, 2,4-Dichlorophenol is widely used in the production of herbicides, while this compound is more commonly used as an intermediate in chemical synthesis .

Properties

IUPAC Name

2,3-dichlorophenol
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InChI

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
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InChI Key

UMPSXRYVXUPCOS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)O
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Molecular Formula

C6H4Cl2O
Record name 2,3-DICHLOROPHENOL
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DSSTOX Substance ID

DTXSID7025001
Record name 2,3-Dichlorophenol
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Molecular Weight

163.00 g/mol
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Physical Description

2,3-dichlorophenol appears as brown crystals (from ligroin, benzene). Taste threshold concentration 0.00004 mg/L. Odor threshold concentration 0.03 mg/L. (NTP, 1992), Brown solid; [CAMEO]
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Boiling Point

403 °F at 760 mmHg (NTP, 1992), 206 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, ligroin, In water, 3,600 mg/L at 25 °C
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Vapor Pressure

0.05 [mmHg], 0.058 mm Hg at 25 °C
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Mechanism of Action

Chlorine atoms on the ortho-position weakened the activity of mono and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/, Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
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Color/Form

Crystals from ligroin and benzene

CAS No.

576-24-9, 25167-81-1
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Melting Point

136 to 140 °F (NTP, 1992), 58 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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